4'-Hydroxy-3',5'-dimethylacetophenone

Übersicht

Beschreibung

4'-Hydroxy-3',5'-dimethylacetophenone is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 109. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

3,5-Dimethyl-4-hydroxyacetophenone primarily targets a diverse set of plant pathogenic bacteria . It has been shown to inhibit the growth of Pseudomonas bacteria .

Mode of Action

The compound interacts with its targets by inhibiting bacterial metabolism and proliferation . Instead, the mode of action could be depolarization of the bacterial cell membrane .

Biochemical Pathways

3,5-Dimethyl-4-hydroxyacetophenone affects the pattern-triggered immunity (PTI) responses in plants . When combined with hydrogen peroxide and peroxidase, components of the mix act synergistically to inhibit bacterial metabolism and proliferation rapidly in a wide range of plant pathogens .

Pharmacokinetics

The compound’s rapid inhibition of bacterial metabolism suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of 3,5-Dimethyl-4-hydroxyacetophenone’s action include the rapid inhibition of bacterial metabolism and proliferation . This effect is related to depolarization rather than to permeabilization of the bacterial cell membrane .

Action Environment

The compound’s role in plant immunity suggests it may be influenced by factors such as the presence of pathogens and the plant’s immune response .

Biochemische Analyse

Biochemical Properties

It is known that this compound can be used in the synthesis of flavones , which are a class of natural products with a wide range of pharmacological properties .

Molecular Mechanism

It is known that this compound can be used in the synthesis of flavones , but the exact molecular interactions involved in this process are not clear.

Biologische Aktivität

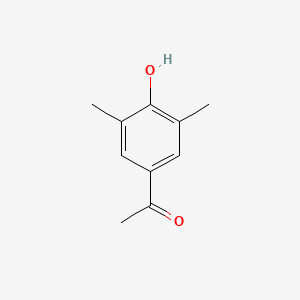

4'-Hydroxy-3',5'-dimethylacetophenone, with the molecular formula C10H12O2 and CAS number 5325-04-2, is an organic compound belonging to the acetophenone class. This compound is characterized by a hydroxyl group at the para position and two methyl groups at the meta positions of the aromatic ring. Its structural features suggest potential biological activities, particularly due to the presence of a phenolic group and a methyl ketone group.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has shown significant ability to scavenge free radicals, which helps in reducing oxidative stress in biological systems.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, acting against various bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses, contributing to its potential therapeutic applications.

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Free Radical Scavenging : The phenolic hydroxyl group is crucial for its antioxidant activity, allowing it to donate hydrogen atoms to free radicals, thus neutralizing them.

- Cell Membrane Interaction : Its structure may facilitate interaction with microbial cell membranes, leading to disruption and subsequent cell death.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other acetophenone derivatives. Below is a comparative table highlighting these compounds and their unique features:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 3,4-Dihydroxyacetophenone | Hydroxyl groups | Exhibits stronger antioxidant activity |

| 3,5-Dimethoxyacetophenone | Methoxy groups | Known for enhanced solubility |

| 4-Hydroxyacetophenone | Hydroxyl group | More widely studied for its analgesic effects |

| 3-Methyl-4-hydroxyacetophenone | Methyl group | Significant anti-inflammatory effects |

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Antioxidant Activity Assessment : A study demonstrated that this compound effectively scavenged DPPH radicals in vitro, indicating its potential as a natural antioxidant.

- Antimicrobial Evaluation : In vitro tests showed that it inhibited the growth of specific bacterial strains, suggesting its application in developing antimicrobial agents.

- Anti-inflammatory Mechanisms : Research indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in cultured cells, highlighting its role in inflammation modulation.

Applications in Organic Synthesis

Beyond its biological activities, this compound serves as an important intermediate in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, thereby expanding its utility in medicinal chemistry and related fields.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and features a phenolic hydroxyl group along with an acetophenone moiety. Its structure includes:

- A benzene ring substituted with:

- A hydroxyl group at the 4' position

- Two methyl groups at the 3' and 5' positions relative to the carbonyl group.

Organic Synthesis

4'-Hydroxy-3',5'-dimethylacetophenone serves as a key precursor in the synthesis of various chalcone derivatives, which are known for their diverse biological activities including antibacterial and anticancer properties. The compound can undergo Claisen-Schmidt condensation reactions with substituted benzaldehydes to generate a library of novel chalcone derivatives for biological evaluation.

Antimicrobial Research

Research indicates that derivatives synthesized from this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown that certain chalcones derived from this compound can inhibit bacterial cell wall synthesis, leading to cell death .

Agricultural Applications

The compound has been evaluated for its phytotoxic effects on plant growth. In studies involving Lactuca sativa (lettuce) and Allium cepa (onion), it was found that certain concentrations inhibited germination rates and seedling growth, demonstrating potential as a herbicide or plant growth regulator .

Pharmaceutical Development

In medicinal chemistry, the compound is being explored for its anti-inflammatory properties. It has been used in studies assessing its effects on pro-inflammatory cytokines in macrophages, indicating its potential as a therapeutic agent in inflammatory diseases.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of chalcone derivatives synthesized from this compound against Staphylococcus aureus. The results indicated that several derivatives exhibited significant inhibition zones compared to control groups, suggesting their potential use in developing new antibacterial agents.

Case Study 2: Phytotoxic Effects

In another study focusing on the phytotoxic effects of this compound, researchers applied varying concentrations to seeds of Lactuca sativa. The results showed that higher concentrations led to a marked decrease in germination rates and hypocotyl growth, highlighting its potential application as an herbicide .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Organic Synthesis | Precursor for chalcone derivatives | Effective in generating biologically active compounds |

| Antimicrobial Research | Investigated for antibacterial properties | Significant activity against bacterial strains |

| Agricultural Science | Evaluated for phytotoxic effects on plant growth | Inhibitory effects on germination observed |

| Pharmaceutical Development | Explored for anti-inflammatory effects | Influences cytokine production in macrophages |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4'-Hydroxy-3',5'-dimethylacetophenone, and what are their respective yields under optimal conditions?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation of 2,6-dimethylphenol with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include selective demethylation of methoxy precursors under acidic conditions. Yields typically range from 70–85%, depending on reaction optimization (e.g., solvent choice, temperature control) .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer :

- Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 60:40 v/v) and UV detection at 275 nm. Compare retention times against certified reference materials (CRMs) .

- Structural Confirmation : Employ -NMR (δ 2.3 ppm for acetyl methyl, δ 6.7 ppm for aromatic protons) and FT-IR (C=O stretch at ~1680 cm⁻¹, phenolic O-H stretch at 3200–3500 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Keep in amber glass containers at 2–8°C under inert gas (e.g., N₂) to prevent oxidation .

- Disposal : Neutralize with dilute NaOH and dispose via hazardous waste protocols .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reported reaction yields during synthesis under varying pH conditions?

- Methodological Answer :

- pH Optimization : Use buffered systems (e.g., acetate buffer at pH 4–6) to stabilize intermediates during acylation.

- Controlled Demethylation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) to avoid over-dealkylation.

- Data Reconciliation : Compare kinetic studies under standardized conditions (e.g., 80°C, 12 hours) to isolate pH-specific effects .

Q. How do substituents on the acetophenone ring influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The 3',5'-dimethyl groups hinder electrophilic substitution at the para position, directing reactivity to ortho sites.

- Electronic Effects : The hydroxyl group enhances electron density on the ring, favoring Suzuki-Miyaura coupling with aryl boronic acids. Computational DFT studies (e.g., using Gaussian09) can model charge distribution and predict reactive sites .

Q. How can computational models predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model binding affinity to enzymes like cytochrome P450. Validate with in vitro assays (e.g., IC₅₀ measurements).

- Limitations : Models may underestimate solvation effects or fail to account for dynamic protein conformations. Combine with MD simulations (e.g., GROMACS) for improved accuracy .

Q. What analytical challenges arise when quantifying this compound in complex mixtures, and how can they be mitigated?

- Methodological Answer :

- Matrix Interference : Employ SPE (solid-phase extraction) with C18 cartridges to isolate the compound from biological matrices.

- Detection Sensitivity : Use LC-MS/MS in MRM mode (Q1: 179.1 m/z, Q3: 121.0 m/z) for trace-level quantification (LOQ: 0.1 ng/mL) .

Q. How can scalability of synthesis be optimized while maintaining environmental compliance?

- Methodological Answer :

- Green Chemistry : Replace AlCl₃ with recyclable ionic liquids (e.g., [BMIM]Cl) to reduce waste.

- Process Intensification : Use flow reactors to enhance heat/mass transfer and reduce reaction time by 40%.

- Lifecycle Analysis (LCA) : Evaluate solvent recovery systems (e.g., distillation) to minimize E-factor .

Eigenschaften

IUPAC Name |

1-(4-hydroxy-3,5-dimethylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-6-4-9(8(3)11)5-7(2)10(6)12/h4-5,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWPKXVVEOGKNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10275388 | |

| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5325-04-2 | |

| Record name | 5325-04-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Hydroxy-3,5-dimethylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10275388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxy-3',5'-dimethylacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4′-Hydroxy-3′,5′-dimethylacetophenone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SEH7JYU4DM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.